molecular formula C20H34O2 B10786839 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

Cat. No.: B10786839
M. Wt: 306.5 g/mol
InChI Key: SSBZLMMXFQMHDP-UHFFFAOYSA-N
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Description

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[1021]pentadeca-5,9-dien-2-ol is a complex organic compound with the molecular formula C20H34O2This compound is characterized by its bicyclic structure, which includes a 15-membered ring with an oxygen atom, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as frankincense resin, followed by chemical modifications to achieve the desired structure. Alternatively, large-scale synthesis can be performed using optimized reaction conditions and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical properties .

Scientific Research Applications

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol is unique due to its specific bicyclic structure and the presence of multiple methyl and isopropyl groups. These structural features contribute to its distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBZLMMXFQMHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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